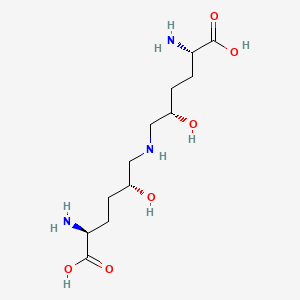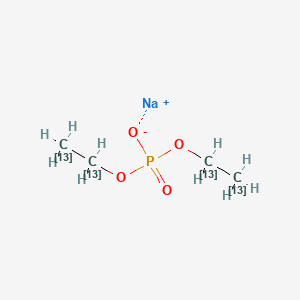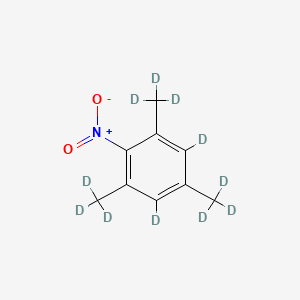
2,4,6-Trimethyl-5-nitrobenzene-d11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trimethyl-5-nitrobenzene-d11 is a deuterated compound with the molecular formula C9D11NO2 and a molecular weight of 176.26 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its isotopic labeling which aids in various analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-5-nitrobenzene-d11 typically involves the nitration of mesitylene (1,3,5-trimethylbenzene) using a mixture of nitric acid and sulfuric acid. The deuterium labeling is achieved through the use of deuterated reagents or by exchange reactions in deuterated solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial for maintaining the isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethyl-5-nitrobenzene-d11 undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: 2,4,6-Trimethyl-5-nitrobenzoic acid.
Reduction: 2,4,6-Trimethyl-5-aminobenzene-d11.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
2,4,6-Trimethyl-5-nitrobenzene-d11 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism of pharmaceutical compounds.
Industry: Applied in the production of specialty chemicals and materials where isotopic labeling is required.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethyl-5-nitrobenzene-d11 is primarily related to its role as an isotopic label. The deuterium atoms in the compound replace hydrogen atoms, which allows for the tracking of the compound in various chemical and biological processes. This isotopic labeling does not significantly alter the chemical properties of the compound but provides a means to study molecular interactions and pathways.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethyl-5-nitrobenzene: The non-deuterated version of the compound.
2,4,6-Trimethylbenzene: Lacks the nitro group.
2,4,6-Trinitrotoluene (TNT): Contains three nitro groups instead of one.
Uniqueness
2,4,6-Trimethyl-5-nitrobenzene-d11 is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and other analytical techniques. This isotopic labeling provides a distinct advantage in tracing and studying the compound in complex chemical and biological systems .
Properties
IUPAC Name |
1,3-dideuterio-5-nitro-2,4,6-tris(trideuteriomethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3/i1D3,2D3,3D3,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEKDQTVGHRSNS-JXCHDVSKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[N+](=O)[O-])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

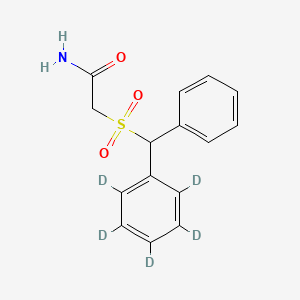
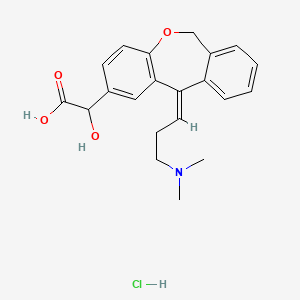



![5-[1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]thieno[3,2-c]pyridinium Bromide](/img/structure/B590293.png)

